molecular formula C10H7ClFN3O2 B6361950 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-40-4

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B6361950
CAS No.: 1240568-40-4
M. Wt: 255.63 g/mol
InChI Key: LZMHPIKNFBBQEW-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole ( 1240568-40-4) is a nitro-substituted pyrazole chemical intermediate with a molecular formula of C 10 H 7 ClFN 3 O 2 and a molecular weight of 255.63 g/mol . This compound is part of the pyrazole class of heterocycles, which are five-membered rings known as a pharmacologically important active scaffold . Pyrazole derivatives are widely recognized in scientific literature for their diverse applications in medicinal chemistry and drug discovery, possessing a broad spectrum of potential pharmacological activities . The pyrazole nucleus is a key structural component in numerous pharmacological agents across various therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant drugs . As a nitro-functionalized pyrazole, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure makes it a valuable precursor for researchers exploring new chemical entities in areas such as inhibitors of protein glycation, and antimicrobial, anticancer, anti-tuberculosis, antioxidant, and antiviral agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-5-7(1-2-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHPIKNFBBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Nitro-1H-pyrazole

The preparation of 3-nitro-1H-pyrazole serves as a critical precursor for this route. Nitration of pyrazole derivatives typically favors the 4-position due to electronic and steric factors, but directing groups or modified conditions can alter regioselectivity. In a protocol analogous to the nitration of 3-chloro-1-methyl-1H-pyrazole, 1H-pyrazole is treated with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–30°C for 6–12 hours. However, achieving 3-nitration requires strategic modification:

  • Electronic effects : Introducing electron-withdrawing groups (EWGs) at the 1-position can deactivate the 4-position, favoring nitration at the 3-position.

  • Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may enhance solubility and control reaction kinetics.

Despite these adjustments, yields of 3-nitro-1H-pyrazole remain modest (40–50%) due to competing 4-nitration and over-nitration side reactions.

N-Alkylation with (3-Chloro-4-fluorophenyl)methyl Halides

The alkylation step involves reacting 3-nitro-1H-pyrazole with (3-chloro-4-fluorophenyl)methyl chloride or bromide under basic conditions. Key considerations include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF or tetrahydrofuran (THF) facilitates deprotonation of the more acidic N-1 hydrogen (pKa ~14).

  • Regioselectivity : Bulky bases favor N-1 alkylation by sterically hindering N-2 attack.

Representative conditions :

StepReagentSolventTemperatureTimeYield
NitrationHNO₃/H₂SO₄H₂SO₄25°C6 h45%
Alkylation(3-Cl-4-F-Ph)CH₂Br, NaHDMF0°C → RT12 h60%

Challenges include purification of the alkylated product from residual starting materials and di-alkylated byproducts.

Cyclocondensation of Functionalized Hydrazines

Synthesis of (3-Chloro-4-fluorophenyl)methyl Hydrazine

This route begins with the preparation of (3-chloro-4-fluorophenyl)methyl hydrazine via nucleophilic substitution of (3-chloro-4-fluorophenyl)methyl halides with hydrazine hydrate. The reaction proceeds in ethanol at 50–60°C for 24 hours, yielding the hydrazine derivative in ~70% purity.

Cyclization with 1,3-Dielectrophilic Partners

The hydrazine reacts with β-keto esters or α,β-unsaturated ketones to form the pyrazole ring. For example, condensation with ethyl acetoacetate in acetic acid at reflux produces 1-[(3-chloro-4-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate, which is hydrolyzed and decarboxylated to yield the 3-unsubstituted pyrazole. Subsequent nitration introduces the nitro group:

Nitration conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (1:2 v/v)

  • Temperature: 0°C → 25°C

  • Time: 8 hours

  • Yield: 55% (after chromatography)

Advantages :

  • Direct control over the pyrazole substitution pattern.

  • Avoids competing alkylation regioselectivity issues.

Disadvantages :

  • Multi-step sequence with moderate overall yield (30–40%).

One-Pot Tandem Alkylation-Nitration

Simultaneous Functionalization

This innovative approach combines N-alkylation and nitration in a single reactor to minimize intermediate isolation. A mixture of 1H-pyrazole, (3-chloro-4-fluorophenyl)methyl bromide, and silver nitrate (AgNO₃) in triflic acid (CF₃SO₃H) at 50°C facilitates sequential alkylation and nitration. The strong acid mediates both steps:

  • Alkylation : CF₃SO₃H protonates pyrazole, enhancing electrophilicity at N-1.

  • Nitration : AgNO₃ acts as a nitronium ion (NO₂⁺) source.

Optimized conditions :

ParameterValue
Molar ratio (Pyrazole:Alkylating agent:AgNO₃)1:1.2:1.5
SolventCF₃SO₃H
Temperature50°C
Time24 h
Yield50%

Limitations :

  • Harsh reaction conditions may degrade sensitive functional groups.

  • Limited scalability due to the cost of AgNO₃ and triflic acid.

Comparative Analysis of Methods

MethodStepsKey AdvantageKey ChallengeOverall Yield
Nitration-Alkylation2Straightforward alkylationLow nitration regioselectivity27%
Cyclocondensation3Controlled substitutionMulti-step purification35%
One-Pot1Time-efficientCostly reagents50%

Mechanistic Insights and Side Reactions

Nitration Regioselectivity

The electron-withdrawing (3-chloro-4-fluorophenyl)methyl group at N-1 deactivates the pyrazole ring, directing nitration to the less hindered 3-position. Computational studies suggest that the nitro group’s meta-directing effect is counterbalanced by steric interactions from the benzyl substituent.

Byproduct Formation

  • Di-alkylation : Occurs when excess alkylating agent is used, necessitating careful stoichiometric control.

  • Oxidative degradation : Prolonged exposure to HNO₃ can oxidize the pyrazole ring, forming carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Major Products:

    Reduction: 1-[(3-Chloro-4-fluorophenyl)methyl]-3-amino-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Pharmacological Potential

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation models in vitro, the compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. This suggests that it could be developed into a therapeutic agent for conditions like rheumatoid arthritis or other autoimmune disorders .

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-α and IL-6 levels

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1NitrationNitric acid
Step 2HalogenationChlorine gas, Fluorine source
Step 3AmidationAmine derivatives

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and preventing their normal function. The presence of the nitro group and the chloro-fluoro substituents can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Benzyl Substituent

  • 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 887201-82-3) This compound differs only in the position of the fluorine atom (2-fluoro vs. 4-fluoro). Molecular weight (255.63 g/mol) and formula (C₁₀H₇ClFN₃O₂) are identical to the target compound, but physicochemical properties like melting point and solubility remain unreported .

Functional Group Variations on the Pyrazole Core

  • 1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 618382-87-9) Replacing the nitro group with a carboxylic acid at position 5 introduces hydrogen-bonding capability and increases polarity.
  • 4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole (CAS 1172763-48-2)
    The nitro group here is at position 4 instead of 3, and a trifluoromethyl group enhances lipophilicity. This compound (C₉H₈F₃N₅O₂, 275.19 g/mol) exemplifies how nitro positioning and fluorinated groups modulate physicochemical properties .

Substituted Benzyl Moieties in Pyrazole Derivatives

  • 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8) This analog replaces the 3-chloro-4-fluorophenyl group with a 4-fluorophenylmethyl moiety and introduces a 2,4-dichlorophenoxy fragment. The increased halogen content (Cl₂F) may enhance hydrophobic interactions in biological targets. Its molecular weight is 427.3 g/mol (C₂₃H₁₇Cl₂FN₂O) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole Not Provided C₁₀H₇ClFN₃O₂ 255.63 3-nitro, 3-Cl-4-F-benzyl Electron-withdrawing substituents
1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole 887201-82-3 C₁₀H₇ClFN₃O₂ 255.63 3-nitro, 3-Cl-2-F-benzyl Positional isomer of benzyl substituent
1-(3-Chloro-4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 618382-87-9 C₁₄H₈ClFN₂O₂S 322.74 5-carboxylic acid, 3-Cl-4-F-phenyl, thienyl Enhanced polarity for target interaction
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole 1172763-48-2 C₉H₈F₃N₅O₂ 275.19 4-nitro, trifluoromethyl Lipophilicity from CF₃ group
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole 477712-76-8 C₂₃H₁₇Cl₂FN₂O 427.3 4-F-benzyl, 2,4-Cl₂-phenoxy Multi-halogenated hydrophobic interactions

Biological Activity

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a compound of interest due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological potential, including anti-inflammatory, anti-microbial, and anti-cancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a chloro and fluorophenyl group and a nitro group. The presence of these substituents is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study evaluating various pyrazole derivatives, certain compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Anti-microbial Activity

The compound also exhibits promising anti-microbial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. One study reported that a derivative with similar structural characteristics showed significant inhibitory activity against these pathogens, indicating that the chloro and fluorine substituents enhance the compound's efficacy .

Case Studies

  • Study on Anti-inflammatory Effects : A novel series of pyrazoles were synthesized and evaluated for their ability to inhibit inflammatory mediators in vitro. The most active compounds showed comparable efficacy to established anti-inflammatory agents .
  • Anti-bacterial Activity Evaluation : Another research focused on the synthesis of pyrazole derivatives and their evaluation against multi-drug resistant bacterial strains. The study highlighted that specific modifications in the pyrazole structure significantly increased antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantEfficacy (%)Reference
Anti-inflammatoryThis compoundUp to 85% TNF-α inhibition at 10 µM
Anti-microbialSimilar pyrazole derivativesSignificant inhibition against E. coli and S. aureus
Anti-tubercularPyrazole derivatives98% inhibition against MTB strain H37Rv

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can influence inflammatory responses. Additionally, the halogenated phenyl groups may enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.

Q & A

Basic: What are the standard synthetic routes for 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

Substitution : Introduction of the 3-nitro group via nitration using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C).

Benzylation : The 3-chloro-4-fluorophenylmethyl group is attached using a nucleophilic substitution or Ullmann-type coupling, often catalyzed by Cu(I) in polar solvents like DMF .
Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates intermediates.
  • Recrystallization from ethanol/water mixtures improves final product purity.
    Key Challenge : Avoiding over-nitration, which can lead to byproducts.

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazole ring protons resonate at δ 6.5–8.0 ppm (split due to adjacent nitro and benzyl groups).
    • The 3-chloro-4-fluorophenyl group shows aromatic protons at δ 7.2–7.8 ppm (J = 8–10 Hz for coupling with F) .
  • IR Spectroscopy :
    • Nitro group (NO₂) absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).
    • C-F stretch at ~1100 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 281.6 (calculated for C₁₀H₈ClFN₃O₂) confirms molecular weight .

Advanced: How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :
    • Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
  • R-factor : Aim for <5% to validate accuracy.
  • Torsion Angles : Compare computed (DFT) vs. experimental values for the benzyl group orientation .
  • Case Example : Discrepancies in nitro group planarity (DFT predicts non-planar; SCXRD shows partial planarity due to crystal packing) are resolved by analyzing thermal ellipsoids and hydrogen-bonding interactions .

Advanced: What strategies optimize the selective reduction of the nitro group without affecting the chloro-fluorophenyl moiety?

Methodological Answer:

  • Catalytic Hydrogenation :
    • Use Pd/C (10%) in ethanol under 1 atm H₂.
    • Selectivity : Add ammonium formate to suppress dehalogenation .
  • Chemical Reduction :
    • SnCl₂/HCl at 0°C selectively reduces NO₂ to NH₂. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane 1:1) .
      Risk Mitigation : Pre-test with model compounds to confirm no C-F/C-Cl bond cleavage.

Basic: What in vitro assays are used to screen this compound for biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • Kinase assays (e.g., EGFR tyrosine kinase) using ADP-Glo™ Kit. IC₅₀ values calculated via dose-response curves .
  • Antimicrobial Screening :
    • Broth microdilution (MIC determination) against S. aureus and E. coli (NCCLS guidelines) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (IC₅₀ > 50 µM considered non-toxic) .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Nitro Group : Strong electron-withdrawing effect deactivates the pyrazole ring, requiring Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura coupling .
  • Chloro-Fluorophenyl Group :
    • Meta-Cl/para-F : Ortho/para-directing in electrophilic substitution but deactivating.
    • Computational Insight : DFT (B3LYP/6-31G*) shows LUMO localization on nitro group, favoring nucleophilic attacks at C-4 .

Advanced: How to address low reproducibility in biological assays due to solubility issues?

Methodological Answer:

  • Solubility Enhancement :
    • Use DMSO/PBS (1:4) co-solvent systems; confirm stability via HPLC over 24h .
    • Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .
  • Controls : Include vehicle controls (DMSO <0.1%) and validate with a reference compound (e.g., Imatinib for kinase assays).

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